molecular formula C10H13N3 B1308242 3-(1H-benzimidazol-1-yl)propan-1-amine CAS No. 73866-15-6

3-(1H-benzimidazol-1-yl)propan-1-amine

Cat. No.: B1308242
CAS No.: 73866-15-6
M. Wt: 175.23 g/mol
InChI Key: ZPIGBNBDPBKNCO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-1-yl)propan-1-amine typically involves the reaction of benzimidazole with 3-chloropropan-1-amine under basic conditions. The reaction proceeds as follows:

    Starting Materials: Benzimidazole and 3-chloropropan-1-amine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Procedure: Benzimidazole is dissolved in the solvent, and 3-chloropropan-1-amine is added dropwise. The mixture is stirred at an elevated temperature (typically 80-100°C) for several hours.

    Workup: The reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Benzimidazol-1-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.

    Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

    Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-(1H-Benzimidazol-1-yl)propan-1-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-1-yl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the amine group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminoethyl)benzimidazole: Similar structure with an ethylamine chain instead of a propan-1-amine chain.

    2-(2-Hydroxyphenyl)-1H-benzimidazole: Contains a hydroxyphenyl group instead of a propan-1-amine chain.

    3-(1H-Indazol-1-yl)propan-1-amine: Features an indazole ring instead of a benzimidazole ring.

Uniqueness

3-(1H-Benzimidazol-1-yl)propan-1-amine is unique due to its specific combination of a benzimidazole ring and a propan-1-amine chain, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3-(benzimidazol-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c11-6-3-7-13-8-12-9-4-1-2-5-10(9)13/h1-2,4-5,8H,3,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIGBNBDPBKNCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397966
Record name 3-(1H-Benzimidazol-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832502
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

73866-15-6
Record name 3-(1H-Benzimidazol-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-1,3-benzodiazol-1-yl)propan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Prepare a suspension of sodium hydride (812 mg, 20 mmol) in tetrahydrofuran (50 mL). Add benzimidazole (2 g, 16.9 mmol) under nitrogen. Reflux the mixture for 1 hour. At the same time, add 3-bromopropylamine hydrobromide (3.7 g, 16.9 mmol) to a suspension of sodium hydride (676 mg, 16.9 mmol) under nitrogen and reflux the mixture for 1 hour. Combine the two mixtures and reflux for 2 hours. Filter the reaction mixture, concentrate the filtrate to an oil, basify with sodium hydroxide and extract with ethyl acetate (3×50 mL). Concentrate the combined organic layers to an oil. Perform chromatography (silica gel, 9:1 methylene chloride/MeOH) to afford the title compound (780 mg) MS: m/e=176 (MH+)
Quantity
812 mg
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reactant
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50 mL
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2 g
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3-bromopropylamine hydrobromide
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3.7 g
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676 mg
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reactant
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Synthesis routes and methods II

Procedure details

4.2 Grams of 1H-benzimidazole-1-propionitrile, 0.2 grams sodium hydroxide, 1 gram of Raney nickel catalyst in about 100 ml of ethanol was hydrogenated at room temperature and atmospheric pressure for about 20 hours. The hydrogen uptake had stopped by this time with a total uptake of about 1300 ml. The reaction mixture was filtered and the catalyst was washed first with ethanol and then with water. The filtrates were combined and the solvent evaporated to leave a yellowish oil. The oil was dissolved in water, the water was saturated with sodium chloride, and the mixture was extracted with three portions of methylene chloride. The methylene chloride extracts were combined, washed with sodium chloride solution and then dried over potassium carbonate. The mixture was then filtered and the solvent evaporated to leave yellowish oil which was then distilled to give 1H-benzimidazole-1-propanamine boiling at 167°-170° C. at 1-1.3 mm pressure.
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100 mL
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